molecular formula C8H11NO3 B13457689 Ethyl 2-amino-2-(furan-2-yl)acetate

Ethyl 2-amino-2-(furan-2-yl)acetate

Cat. No.: B13457689
M. Wt: 169.18 g/mol
InChI Key: GOVTXERDLKJGPW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(furan-2-yl)acetate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, an amino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(furan-2-yl)acetate typically involves the reaction of ethyl 2-bromoacetate with furan-2-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(furan-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The ester group can be hydrolyzed to form carboxylic acids, and the amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Hydrolysis can be carried out using aqueous acid or base, while nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding primary or secondary amines.

    Substitution: Carboxylic acids and substituted amines.

Scientific Research Applications

Ethyl 2-amino-2-(furan-2-yl)acetate has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(furan-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 2-amino-2-(furan-2-yl)acetate can be compared with other furan derivatives, such as:

    Furan-2-carboxylic acid: Lacks the amino and ester groups, making it less versatile in chemical reactions.

    2-Aminofuran: Lacks the ester group, limiting its applications in esterification reactions.

    Ethyl 2-furoate: Lacks the amino group, reducing its potential for forming hydrogen bonds and interactions with biological targets.

The presence of both the amino and ester groups in this compound makes it a unique and versatile compound with a wide range of applications in various fields.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

ethyl 2-amino-2-(furan-2-yl)acetate

InChI

InChI=1S/C8H11NO3/c1-2-11-8(10)7(9)6-4-3-5-12-6/h3-5,7H,2,9H2,1H3

InChI Key

GOVTXERDLKJGPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CO1)N

Origin of Product

United States

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